molecular formula C22H27N3O3S B13854255 7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one

7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one

Cat. No.: B13854255
M. Wt: 413.5 g/mol
InChI Key: MQHHYOOUCJYAMQ-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-c]pyridine core, which is known for its biological activity, and is further modified with a 3,4-dimethoxyphenyl group and a 4-methylpiperazin-1-ylmethyl substituent.

Preparation Methods

The synthesis of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one typically involves multiple steps, starting from commercially available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-c]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The presence of the piperazine ring enhances its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C22H27N3O3S/c1-23-7-9-25(10-8-23)13-16-12-17-21(29-16)18(14-24(2)22(17)26)15-5-6-19(27-3)20(11-15)28-4/h5-6,11-12,14H,7-10,13H2,1-4H3

InChI Key

MQHHYOOUCJYAMQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(S2)C(=CN(C3=O)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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